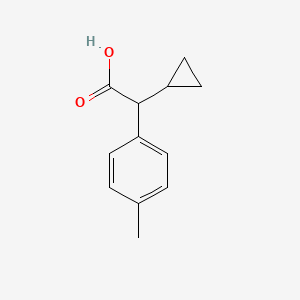
2-Cyclopropyl-2-(p-tolyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclopropane-containing compounds is a topic of interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis. Paper discusses the use of 1,2-cyclopropaneacetylated sugar as an effective glycosyl donor, which reacts with various acceptors in the presence of catalysts like BF(3)*OEt(2) or TMSOTf. This method is stereoselective and yields beta-anomeric products with BF(3)*OEt(2) and alpha-anomeric products with TMSOTf. Similarly, paper describes the asymmetric cyclopropanation of a chiral vinyl p-tolyl sulfoxide, which undergoes cyclopropanation with sulfur ylides in a highly diastereoselective manner. The resulting product is a constrained analog of phaclofen, demonstrating the utility of cyclopropanation in synthesizing biologically active compounds.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the presence of a three-membered ring, which imparts strain and unique reactivity to these molecules. The stereoselectivity observed in the synthesis processes described in papers and highlights the importance of molecular structure in determining the outcome of chemical reactions. The constrained geometry of cyclopropane rings can lead to the preferential formation of certain stereoisomers, which is crucial for the synthesis of enantiomerically pure compounds.
Chemical Reactions Analysis
Cyclopropane-containing compounds participate in various chemical reactions, often facilitated by their ring strain. Paper explores a remarkable cyclopropanation process that yields doubly constrained ACC derivatives. The reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride leads to the formation of a new type of heterocyclic system. The mechanism of cyclopropanation is studied in detail, providing insights into the reactivity of such systems. These findings suggest that 2-cyclopropyl-2-(p-tolyl)acetic acid could also undergo interesting reactions due to its cyclopropane moiety.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-cyclopropyl-2-(p-tolyl)acetic acid are not directly reported in the papers, the properties of cyclopropane derivatives can be inferred. The ring strain in cyclopropane derivatives generally leads to higher reactivity compared to other aliphatic compounds. The presence of substituents on the cyclopropane ring, such as the p-tolyl group, can influence the compound's polarity, solubility, and overall stability. The stereoselectivity in their synthesis also indicates that these compounds can exist as different stereoisomers, each with potentially different physical and chemical properties.
Aplicaciones Científicas De Investigación
Novel Synthesis and Chemical Transformations
- Facile Synthesis of Furanones and Pyranones : The research by Huang and Zhou (2002) demonstrates a novel tunable CuX(2)-mediated cyclization reaction of cyclopropylideneacetic acids and esters, leading to the synthesis of 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones. This process showcases the chemical versatility of cyclopropyl-containing compounds in synthesizing heterocyclic compounds with potential applications in organic synthesis and pharmaceutical chemistry (Huang & Zhou, 2002).
Bioactivity and Agrochemical Applications
- Herbicidal and Fungicidal Activities : Tian et al. (2009) explored the bioactivity of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds, deriving from cyclopropanecarboxylic acid. This study highlighted the excellent herbicidal and fungicidal activities of specific compounds, emphasizing the potential agricultural applications of cyclopropyl-containing chemicals (Tian et al., 2009).
Drug Delivery and Biomedical Engineering
- Drug Delivery Vehicles : Lee et al. (2007) introduced polyketal microparticles as a new delivery vehicle for superoxide dismutase, showcasing the use of cyclohexane-derived polymers in enhancing the intracellular delivery of therapeutics. This study underscores the potential of cyclopropyl-related compounds in developing novel drug delivery systems (Lee et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
2-cyclopropyl-2-(4-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-2-4-9(5-3-8)11(12(13)14)10-6-7-10/h2-5,10-11H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFXOVCUTNVXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-(p-tolyl)acetic acid | |
CAS RN |
74519-74-7 |
Source


|
| Record name | 2-cyclopropyl-2-(4-methylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529732.png)
![6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529733.png)
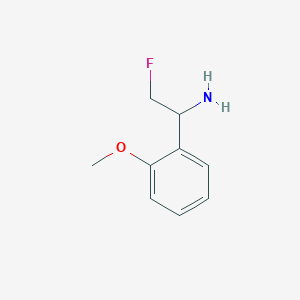
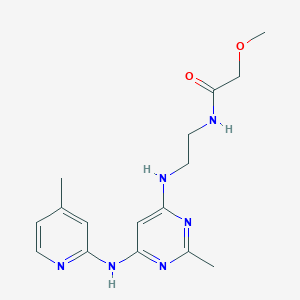
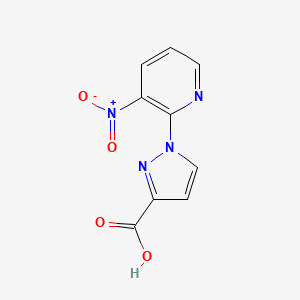
![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylprop-2-enamide](/img/structure/B2529739.png)
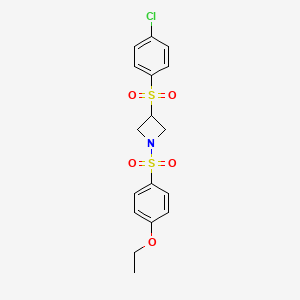
![N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2529741.png)
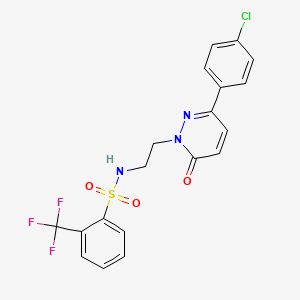
![(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2529744.png)
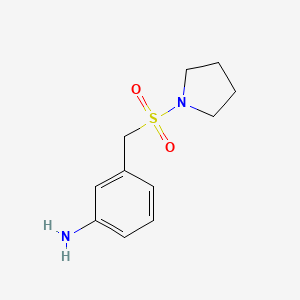
![7-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2529748.png)
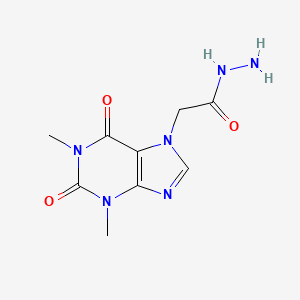
![1-allyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2529751.png)